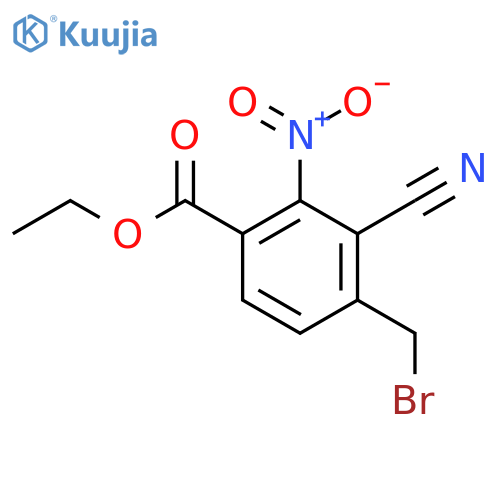

Cas no 1805458-19-8 (Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate)

1805458-19-8 structure

商品名:Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate

CAS番号:1805458-19-8

MF:C11H9BrN2O4

メガワット:313.104161977768

CID:4947985

Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate

-

- インチ: 1S/C11H9BrN2O4/c1-2-18-11(15)8-4-3-7(5-12)9(6-13)10(8)14(16)17/h3-4H,2,5H2,1H3

- InChIKey: XAQNDOHRJMKTDT-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC(C(=O)OCC)=C(C=1C#N)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 373

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 95.9

Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015017493-1g |

Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate |

1805458-19-8 | 97% | 1g |

1,504.90 USD | 2021-06-18 |

Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

1805458-19-8 (Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate) 関連製品

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 157047-98-8(Benzomalvin C)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量